N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the sulfonyl and imino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide shares similarities with other sulfonyl-imino compounds, such as sulfonylureas and sulfonamides.
Sulfonylureas: Known for their use in diabetes treatment due to their ability to stimulate insulin release.
Sulfonamides: Widely used as antibiotics due to their ability to inhibit bacterial growth.
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(NZ)-N-[(4Z)-2,3-dichloro-4-(4-methylphenyl)sulfonylimino-2,3-dihydronaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4S2/c1-15-7-11-17(12-8-15)33(29,30)27-23-19-5-3-4-6-20(19)24(22(26)21(23)25)28-34(31,32)18-13-9-16(2)10-14-18/h3-14,21-22H,1-2H3/b27-23-,28-24- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEAFZNLVSBOEM-JTFGNLGHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C42)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=C(C=C4)C)/C(C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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